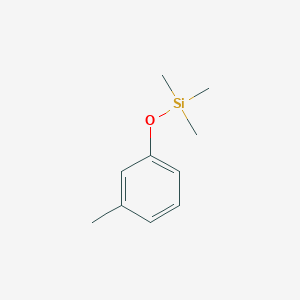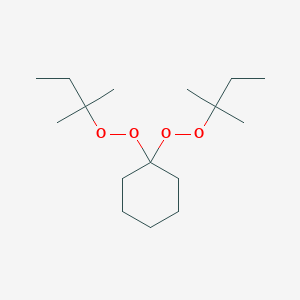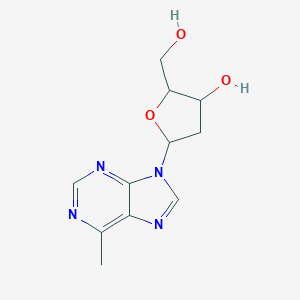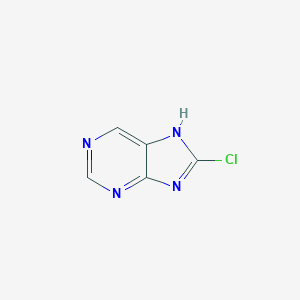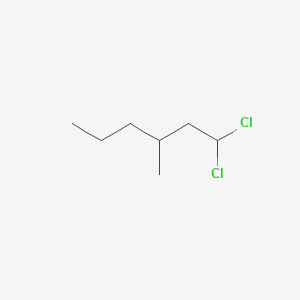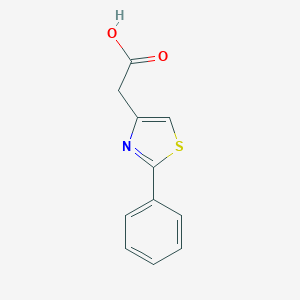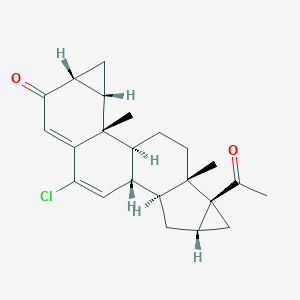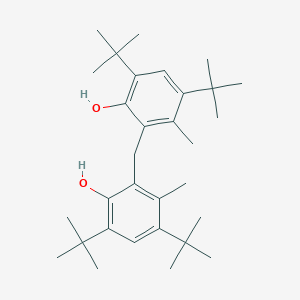
1,2,4,5-Tetrakis(bromomethyl)benzene
Vue d'ensemble
Description
1,2,4,5-Tetrakis(bromomethyl)benzene, also known as α,α′,α′′,α′′′-Tetrabromodurene, is an organic compound with the molecular formula C10H10Br4 and a molecular weight of 449.80 . It is an off-white to light yellow crystalline powder .
Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrakis(bromomethyl)benzene consists of a benzene ring with four bromomethyl groups attached at the 1, 2, 4, and 5 positions . The exact structure can be represented by the SMILES string BrCc1cc(CBr)c(CBr)cc1CBr .
Chemical Reactions Analysis
While specific chemical reactions involving 1,2,4,5-Tetrakis(bromomethyl)benzene are not detailed in the retrieved sources, it has been used in the synthesis of various compounds, indicating its reactivity .
Physical And Chemical Properties Analysis
1,2,4,5-Tetrakis(bromomethyl)benzene is a solid at room temperature . It has a melting point of 159-161°C . The compound has a density of 2.168 and a refractive index of 1.7040 .
Applications De Recherche Scientifique
Synthesis of Tetrapodal Imidazolium Ligands
1,2,4,5-Tetrakis(bromomethyl)benzene has been used in the synthesis of tetrapodal imidazolium ligands . These ligands are often used in catalysis and materials science due to their unique structural properties.
Synthesis of Pentaoxatetracyclo Compounds
This compound has also been used in the synthesis of 6,7-bis(bromomethyl)-2,11,18,21,24-pentaoxatetracyclo compounds . These types of compounds have potential applications in the field of organic chemistry due to their complex cyclic structures.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,2,4,5-Tetrakis(bromomethyl)benzene is the respiratory system . .
Mode of Action
It’s known that the packing of the molecules is determined principally by interactions of the bromomethyl groups .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its potential role in diverse biochemical reactions .
Result of Action
It’s known that this compound has been used in the synthesis of various compounds, suggesting it may have diverse effects at the molecular and cellular levels .
Action Environment
The action of 1,2,4,5-Tetrakis(bromomethyl)benzene can be influenced by environmental factors. For instance, it has a high melting point (159-161°C) and boiling point (326.93°C), indicating that it can remain stable under high-temperature conditions . It’s also insoluble in water but soluble in organic solvents such as ether, alcohol, and hydrocarbon solvents .
Propriétés
IUPAC Name |
1,2,4,5-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXIKCCNBUIWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)CBr)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301157 | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrakis(bromomethyl)benzene | |
CAS RN |
15442-91-8 | |
| Record name | 15442-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Tetrakis(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2,4,5-Tetrakis(bromomethyl)benzene?
A1: 1,2,4,5-Tetrakis(bromomethyl)benzene has a molecular formula of C10H10Br4 and a molecular weight of 421.94 g/mol. []
Q2: What spectroscopic techniques are used to characterize 1,2,4,5-Tetrakis(bromomethyl)benzene?
A2: Researchers commonly employ Infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy to confirm the structure of 1,2,4,5-Tetrakis(bromomethyl)benzene and its derivatives. [, ]
Q3: Is 1,2,4,5-Tetrakis(bromomethyl)benzene compatible with common organic solvents?
A3: Yes, 1,2,4,5-Tetrakis(bromomethyl)benzene exhibits good solubility in various organic solvents like benzene, methanol, acetonitrile, and dichloromethane. This solubility facilitates its use in various synthetic reactions. [, , , ]
Q4: What is the primary reactivity feature of 1,2,4,5-Tetrakis(bromomethyl)benzene?
A4: The four bromomethyl (-CH2Br) groups attached to the benzene ring are the key reactive sites. These groups are susceptible to nucleophilic substitution reactions, making 1,2,4,5-Tetrakis(bromomethyl)benzene a versatile precursor for building complex molecules. [, , , , , ]
Q5: How is 1,2,4,5-Tetrakis(bromomethyl)benzene used to synthesize spirocycles?
A5: Researchers utilize 1,2,4,5-Tetrakis(bromomethyl)benzene to create spirocyclic α-amino acids and spirosulfones. The process involves reacting 1,2,4,5-Tetrakis(bromomethyl)benzene with active methylene compounds to create di-bromo intermediates. These intermediates then undergo further reactions with active methylene compounds under specific reaction conditions to yield the desired spirocycles. [, ]
Q6: Can you provide examples of other cyclic compounds synthesized using 1,2,4,5-Tetrakis(bromomethyl)benzene?
A6: 1,2,4,5-Tetrakis(bromomethyl)benzene is a key starting material for synthesizing various cyclic structures:
- Bis(tetraazacrown)s: It reacts with tricyclic bis(aminal)s (derived from linear tetramines and biacetyl) in a regioselective alkylation to form bis(tetraazacrown)s. This selectivity stems from the templating effect of the two-carbon core in the bis(aminal)s. []
- Macrotricyclic Ligands: Reacting 1,2,4,5-Tetrakis(bromomethyl)benzene with 1,2,4,5-tetrakis[2-(2-hydroxyphenoxy)phenoxymethyl]benzene produces a macrotricyclic ligand with two benzene rings connected by four 2,2′-oxydiphenoxide bridges. This ligand shares structural similarities with macrocycles known to interact strongly with cesium ions. []
- Pentacenes: A three-step synthesis uses 1,2,4,5-Tetrakis(bromomethyl)benzene to create substituted pentacenes. Alkynylation, followed by the formation of four fused rings via a zirconacyclopentadiene intermediate, and subsequent oxidation with DDQ yields the desired pentacenes. []
Q7: How does 1,2,4,5-Tetrakis(bromomethyl)benzene contribute to the synthesis of dendrimers?
A7: 1,2,4,5-Tetrakis(bromomethyl)benzene acts as a core molecule in the synthesis of dendrimers. By reacting it with platinum(II) complexes like PtMe2(bpy-Fc2), researchers can create dendritic structures with multiple platinum and ferrocene centers. The number of 1,2,4,5-Tetrakis(bromomethyl)benzene units incorporated dictates the size and complexity of the resulting dendrimer. For example, reacting six equivalents of PtMe2(bpy-Fc2) with one equivalent of 1,2,4,5-Tetrakis(bromomethyl)benzene yields a dendrimer containing six platinum and twelve ferrocene centers. [, ]
Q8: Can 1,2,4,5-Tetrakis(bromomethyl)benzene be used to create polymers?
A8: Yes, 1,2,4,5-Tetrakis(bromomethyl)benzene is utilized in the synthesis of polymers, particularly star-shaped poly(methylthiirane)s. There are two primary methods:
Q9: Does 1,2,4,5-Tetrakis(bromomethyl)benzene play a role in catalysis?
A9: While not a catalyst itself, 1,2,4,5-Tetrakis(bromomethyl)benzene is used to synthesize compounds with catalytic applications. For instance, reacting it with tri(4-imidazolylphenyl)amine creates a luminescent imidazolium-based ionic polymer. This polymer acts as a heterogeneous catalyst for the cycloaddition of carbon dioxide and epoxides, facilitating the production of cyclic carbonates. []
Q10: How is 1,2,4,5-Tetrakis(bromomethyl)benzene involved in the synthesis of catalysts for the Heck reaction?
A10: Reacting 1,2,4,5-Tetrakis(phenyselenomethyl)benzene (synthesized from 1,2,4,5-Tetrakis(bromomethyl)benzene) with organometallic palladium precursors generates Pd(II) complexes. These complexes, containing selenium and palladium, demonstrate high catalytic activity in Heck reactions, facilitating the coupling of aryl halides with alkenes like styrene and methyl acrylate. []
Q11: Are there any computational studies involving 1,2,4,5-Tetrakis(bromomethyl)benzene?
A11: While specific computational studies focusing solely on 1,2,4,5-Tetrakis(bromomethyl)benzene itself are limited within the provided research, computational methods like semiempirical calculations are applied to study the molecular conformations of its derivatives, particularly conformationally restricted benzothiazepine derivatives. [] These calculations provide insights into the three-dimensional structures and potential energy landscapes of these molecules.
Q12: What insights do crystallographic studies provide about the structure of 1,2,4,5-Tetrakis(bromomethyl)benzene?
A12: X-ray crystallographic studies reveal that the 1,2,4,5-Tetrakis(bromomethyl)benzene molecule possesses a center of inversion at the center of the benzene ring. The crystal packing is primarily determined by intermolecular interactions between the bromomethyl groups, specifically C–H⋯Br and Br⋯Br interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





